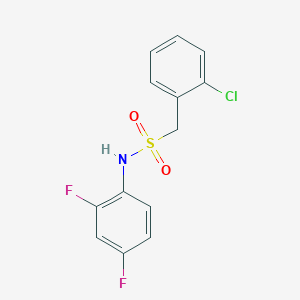

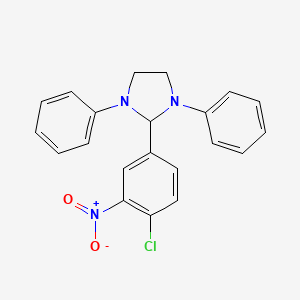

![molecular formula C20H22N4O3S B4657514 N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4657514.png)

N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic five-membered ring that has gained prominence by exhibiting a wide variety of biological activities . The lower toxicity and in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity . It has interesting pharmacophores that display a broad spectrum of biological activity .

Synthesis Analysis

Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is diverse and can be modified to achieve different biological activities . The analysis of structure-activity relationship shows that compounds with a methoxy group as an electron donating moiety rendered higher activity than a nitro group as an electron withdrawing group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include esterification, hydrazination, salt formation, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents attached to the thiadiazole ring .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis

1,3,4-thiadiazole Schiff base derivatives can be synthesized using a microwave-assisted method . This method is efficient and reduces the reaction time compared to conventional heating methods . The 1,3,4-thiadiazole Schiff bases were identified by IR, 1H NMR, and elemental analyses .

Pharmacological Activities

Derivatives of 1,3,4-thiadiazole compounds have diverse pharmacological activities such as fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties .

Biological Activities

The 1,3,4-thiadiazole nucleus with N–C–S linkage exhibits a large number of biological activities . Organic compounds containing Schiff base are of increasing interest because of their diverse biological properties such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoural activities .

Drug Discovery Applications

Microwave-assisted heating under controlled conditions is an invaluable technology for medicinal chemistry and drug discovery applications because it often dramatically reduces reaction times, typically from days or hours to minutes or even seconds .

Cytotoxic Properties

Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties. For example, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide has shown cytotoxic activity against breast cancer cell lines .

Chemical Research

1,3,4-thiadiazole derivatives are subjects of intense investigation in chemical research due to their diverse properties and potential applications .

Wirkmechanismus

Target of Action

It is known that thiadiazole-containing compounds, such as the one , can cross cellular membranes and interact strongly with biological targets . These compounds have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can induce apoptosis via a caspase-dependent pathway . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial mechanism in controlling cell proliferation and treating diseases like cancer .

Biochemical Pathways

Given the apoptosis-inducing activity of similar thiadiazole derivatives , it can be inferred that the compound may affect pathways related to cell survival and death, such as the caspase-dependent pathway .

Pharmacokinetics

It is known that thiadiazole-containing compounds have good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

Based on the known effects of similar thiadiazole derivatives, it can be inferred that the compound may induce apoptosis in cells . This could result in the reduction of cell proliferation, which is particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

It is known that the half-life of thiadiazole-containing compounds in soil is considerably greater in soils with low moisture content . This suggests that environmental conditions, such as moisture levels, could potentially influence the stability and activity of the compound .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the design and synthesis of new compounds with potential antiviral, antibacterial, and anticancer activities . There is strong demand for the discovery and development of new effective cancer therapies devoid of major limitations such as drug resistance, lack of selectivity, and unwanted side effects .

Eigenschaften

IUPAC Name |

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-3-4-13-27-15-11-9-14(10-12-15)18-23-24-20(28-18)22-19(25)21-16-7-5-6-8-17(16)26-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWVZYUOKWWDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

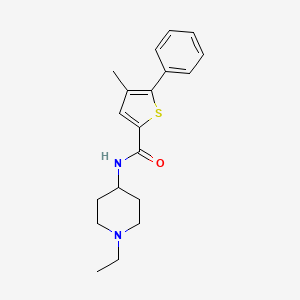

![N-(2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657444.png)

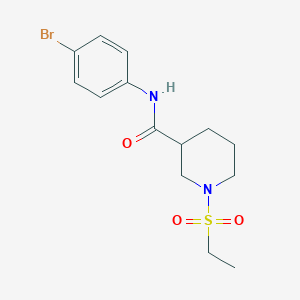

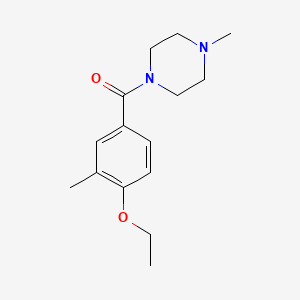

![2,5-dichloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4657451.png)

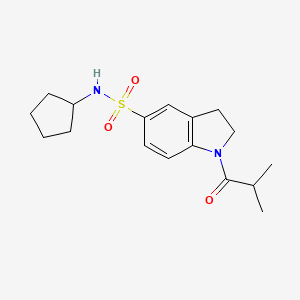

![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4657456.png)

![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4657464.png)

![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B4657467.png)

![methyl 4-[(3-{[(4-bromo-2-methylphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4657471.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4657476.png)

![3-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B4657477.png)